Methyl selenol
Description
Significance of Organoselenium Compounds in Scientific Inquiry
Organoselenium compounds, a class of molecules containing a carbon-selenium bond, have garnered considerable attention in biological, medicinal, and materials science. mdpi.com Initially recognized for the essential role of selenium in biological systems, such as in the active site of antioxidant enzymes like glutathione (B108866) peroxidase, the field has expanded to investigate the diverse therapeutic potential of synthetic organoselenium compounds. mdpi.comtandfonline.comtandfonline.com Researchers have moved beyond their antioxidant properties to explore their applications as anticancer, antimicrobial, and antiviral agents. tandfonline.comtandfonline.com The unique chemical properties of selenium, being more nucleophilic and acidic than its sulfur analog, contribute to the distinct reactivity and biological functions of these compounds. wikipedia.org
Methyl Selenol as a Central Metabolite in Selenium Biogeochemistry and Biochemistry
This compound is a pivotal intermediate in the metabolism of various selenium compounds. hmdb.canih.gov In humans and other organisms, dietary selenium, whether from inorganic sources like selenite (B80905) and selenate (B1209512) or organic forms like selenomethionine (B1662878) and selenocysteine (B57510), can be metabolized to hydrogen selenide (B1212193) (H₂Se). hmdb.cacabidigitallibrary.org This can then be methylated to form this compound. ethz.ch Alternatively, certain dietary compounds like Se-methylselenocysteine are converted directly to this compound by the enzyme β-lyase. hmdb.ca This volatile metabolite is a key player in the biogeochemical cycle of selenium, as its formation and subsequent methylation to dimethyl selenide contribute to the environmental redistribution of this element. ethz.ch In biochemistry, this compound is recognized for its high reactivity and is considered a critical active metabolite responsible for many of the biological effects attributed to selenium, particularly in the context of cancer chemoprevention. hmdb.caresearchgate.net
Historical Evolution of this compound Research
The study of organoselenium compounds dates back to the 19th century, with the isolation of diethyl selenide in 1836. wikipedia.org However, the biological significance of selenium and its metabolites, including this compound, gained prominence much later. Early research focused on the toxic effects of high selenium exposure. u-szeged.huresearchgate.net The discovery of selenium's essentiality as a micronutrient in the mid-20th century shifted the research focus. tandfonline.com In recent decades, a significant body of research has been dedicated to understanding the specific roles of selenium metabolites. Methylselenol, in particular, has been identified as a key player in the anticancer effects of selenium. researchgate.netresearchgate.net Initial studies in the late 20th and early 21st centuries began to elucidate its mechanisms of action, including the induction of apoptosis in cancer cells. researchgate.netmdpi.com More recent investigations have delved into its complex roles in cell signaling, immune modulation, and its potential as a pro-oxidant agent in a therapeutic context. nih.govnih.gov The development of advanced analytical techniques has been crucial in detecting and quantifying this highly reactive and volatile compound, furthering our understanding of its metabolic pathways and biological functions. nih.govresearchgate.net
Structure
2D Structure
Properties
CAS No. |
60343-91-1 |
|---|---|
Molecular Formula |
CH3Se |
Molecular Weight |
88.957 g/mol |
InChI |
InChI=1S/CH3Se/c1-2/h1H3/i2-5 |
InChI Key |
VRDKYJSLDJDLML-OEPILOGFSA-N |
SMILES |
C[Se] |
Isomeric SMILES |
C[74Se] |
Canonical SMILES |
C[Se] |
Synonyms |
methaneselenol methaneselenol, sodium salt methaneselenol, sodium salt, Se-unlabeled methyl selenol methylselenol |
Origin of Product |
United States |
Synthetic and Biogenic Pathways of Methyl Selenol Formation
Chemical Synthesis Methodologies for Methyl Selenol
The in-lab synthesis of this compound provides a direct route to obtaining this reactive compound for research purposes. Methodologies often involve the use of highly reactive organometallic reagents or the controlled breakdown of precursor molecules.
Reactions Involving Organic Lithium and Grignard Reagents with Elemental Selenium
A common and established method for preparing selenols, including this compound, involves the reaction of organolithium or Grignard reagents with elemental selenium. wikipedia.orgresearchgate.netresearchgate.net For the synthesis of this compound, an organometallic reagent containing a methyl group, such as methyllithium (B1224462) or methylmagnesium bromide, is reacted with elemental selenium. vulcanchem.com This is followed by an acidification step to yield the final this compound product. wikipedia.org The high reactivity of the organometallic reagents allows for the insertion of selenium, forming a selenolate intermediate which is then protonated. nih.gov These reactions are typically conducted under inert conditions due to the sensitivity of the reagents and intermediates to oxidation. nih.gov
Controlled Release from Precursor Molecules (e.g., Methylselenocarbamate Derivatives)
An alternative approach to generating this compound involves the use of precursor molecules designed to release it under specific conditions. Methylselenocarbamate derivatives are one such class of compounds. researchgate.netnih.gov These molecules can be engineered to undergo hydrolysis, leading to the cleavage of the C-Se bond and the subsequent release of this compound. nih.gov The rate of this release can be controlled by modifying the chemical structure of the precursor molecule. researchgate.net For instance, studies on different series of methylselenocarbamate derivatives have shown that aliphatic derivatives tend to release this compound more readily than their aromatic counterparts. nih.gov This method of controlled release is also being explored with other precursors like methylselenoesters, which can liberate this compound through nucleophilic attack. nih.gov
Enzymatic Biogenesis of this compound
In biological systems, the formation of this compound is a crucial part of selenium metabolism and detoxification, primarily occurring through enzymatic reactions.
Formation from Selenide (B1212193) via S-Adenosylmethionine (SAM)-Dependent Methylation
A primary biogenic route for this compound production involves the methylation of hydrogen selenide (H₂Se). preprints.org Selenide is a highly reactive and toxic metabolite formed from the reduction of inorganic selenium compounds like selenite (B80905). nih.govplos.orgnih.gov To mitigate this toxicity, cells employ a detoxification pathway where selenide undergoes enzymatic methylation. preprints.org This reaction is catalyzed by methyltransferase enzymes which utilize S-adenosylmethionine (SAM) as the methyl group donor. preprints.orgontosight.ai The methyl group from SAM is transferred to hydrogen selenide, resulting in the formation of methylselenol. ontosight.ai Some evidence also suggests that this methylation can occur spontaneously in the presence of selenide and SAM. nih.govplos.org This process is a critical step in selenium homeostasis. ontosight.ai
Conversion from Methylselenocysteine (MSC)
Se-methylselenocysteine (MSC), a naturally occurring selenoamino acid, serves as a significant precursor for the enzymatic generation of this compound.
The conversion of MSC to methylselenol is primarily facilitated by enzymes with cysteine conjugate β-lyase activity. researchgate.nettouro.edu These enzymes, which are part of the broader class of pyridoxal (B1214274) 5'-phosphate-containing enzymes, catalyze a β-elimination reaction. researchgate.net This reaction cleaves the C-Se bond in MSC, releasing methylselenol as a product. touro.edu Several enzymes, including kynurenine (B1673888) aminotransferases, have been identified to possess this β-lyase activity towards MSC. touro.edu This enzymatic conversion is considered a key bioactivation pathway for the biological effects attributed to MSC. researchgate.net The lack of activity of MSC in certain cells, such as macrophages, may be due to a relative deficiency in the necessary S/Se-conjugate lyases. acs.org
Involvement of Kynurenine Aminotransferase (KAT) Enzymes (KAT I and KAT III)
Kynurenine aminotransferases (KATs) are a group of pyridoxal 5'-phosphate-dependent enzymes that participate in the metabolism of selenium-containing amino acids, leading to the formation of this compound (CH₃SeH). Specifically, KAT I and KAT III have been identified as key enzymes in this biogenic pathway. These enzymes catalyze both β-elimination and transamination reactions with selenoamino acid substrates. shu.ac.ukasm.orgnih.govasm.org
The formation of this compound occurs via a single-step enzymatic β-elimination reaction when Se-methyl-L-selenocysteine (MSC) is the substrate. asm.orgresearchgate.net This reaction yields this compound, pyruvate, and ammonia. asm.org Concurrently, a competing transamination reaction can occur, converting MSC to β-methylselenopyruvate (MSP). shu.ac.ukasm.orgasm.org
Studies have revealed substrate specificity among the KAT isoenzymes. KAT I, which is identical to glutamine transaminase K (GTK), preferentially metabolizes MSC. shu.ac.uknih.gov Conversely, KAT III, identical to glutamine transaminase L (GTL), shows a higher affinity for L-selenomethionine (SM). shu.ac.uknih.gov While KAT I, II, and III can all catalyze the β-elimination of MSC to generate this compound, the metabolism of L-selenomethionine by these enzymes primarily proceeds through transamination to form α-keto-γ-methylselenobutyrate. shu.ac.uknih.govnih.gov The γ-elimination of SM to produce this compound is mainly catalyzed by a different enzyme, cystathionine (B15957) γ-lyase. shu.ac.uknih.gov
The tissue-specific expression of these KAT enzymes is a significant factor in determining the local production and potential efficacy of this compound and its related metabolites. shu.ac.uknih.gov
| Enzyme | Identical To | Primary Substrate(s) for this compound-related Metabolism | Primary Reaction(s) | Product(s) |
| KAT I | Glutamine Transaminase K (GTK) | Se-methyl-L-selenocysteine (MSC) shu.ac.uknih.gov | β-elimination, Transamination asm.orgasm.org | This compound, Pyruvate, Ammonia, β-methylselenopyruvate asm.org |
| KAT III | Glutamine Transaminase L (GTL) | L-selenomethionine (SM) shu.ac.uknih.gov | Transamination shu.ac.uk | α-keto-γ-methylselenobutyrate shu.ac.uk |
Reduction of Methylseleninic Acid (MSeA) and Dimethyl Diselenide (DMDSe)
This compound can be generated from precursors such as methylseleninic acid (MSeA) and dimethyl diselenide (DMDSe) through both non-enzymatic and enzymatic reduction processes involving key cellular redox systems.
Non-Enzymatic Reduction by Glutathione (B108866) (GSH)
Glutathione (GSH), a major intracellular thiol antioxidant, can directly and non-enzymatically reduce both methylseleninic acid (MSeA) and dimethyl diselenide (DMDSe) to this compound. shu.ac.ukresearchgate.netasm.orgnih.gov The reaction of MSeA with GSH proceeds through the formation of a methyl-selenium-glutathione intermediate, S-(methylseleno)glutathione (MeSeSG). shu.ac.ukresearchgate.net This intermediate, along with DMDSe, is then further reduced by excess GSH to yield this compound. shu.ac.ukresearchgate.net
The efficiency of this reduction is highly dependent on the intracellular redox environment. shu.ac.uk Specifically, a high ratio of reduced glutathione (GSH) to its oxidized form, glutathione disulfide (GSSG), strongly favors the formation of this compound. shu.ac.ukresearchgate.net It is estimated that under typical cellular conditions where the GSH/GSSG ratio is high, GSH can efficiently reduce the majority of available MSeA and DMDSe into this compound. shu.ac.ukresearchgate.netnih.gov
Reaction Pathway:
CH₃SeO₂H (MSeA) + GSH → CH₃SeSG (MeSeSG) + H₂O
CH₃SeSG + GSH ⇌ CH₃SeH (this compound) + GSSG
CH₃SeSeCH₃ (DMDSe) + 2GSH ⇌ 2CH₃SeH (this compound) + GSSG
Enzymatic Reduction by Glutathione Reductase and Thioredoxin/Thioredoxin Reductase Systems
In addition to non-enzymatic reduction, cellular enzymes play a crucial role in the generation of this compound from its precursors. The glutathione and thioredoxin systems are central to this process.
Thioredoxin/Thioredoxin Reductase (Trx/TrxR) System: The thioredoxin system, comprising thioredoxin (Trx) and thioredoxin reductase (TrxR), is a general disulfide reductase system with broad substrate specificity. shu.ac.uk This system can directly reduce MSeA, DMDSe, and the MeSeSG intermediate. shu.ac.uknih.gov Mammalian thioredoxin reductase, a selenoprotein itself, has been shown to effectively catalyze the reduction of MSeA and various diselenides, including DMDSe's parent compound, diphenyl diselenide. asm.orgnih.govshu.ac.uk This enzymatic reduction is also NADPH-dependent and represents a significant pathway for the intracellular production of this compound. shu.ac.uk
| Precursor Compound | Reducing System | Key Components | Finding |
| Methylseleninic Acid (MSeA) | Glutathione System | GSH (non-enzymatic) | Forms MeSeSG intermediate, then this compound. shu.ac.ukresearchgate.net |
| Methylseleninic Acid (MSeA) | Thioredoxin System | TrxR, Trx, NADPH (enzymatic) | Directly reduces MSeA to this compound. shu.ac.ukasm.orgnih.gov |
| Dimethyl Diselenide (DMDSe) | Glutathione System | GSH (non-enzymatic) | Directly reduces DMDSe to this compound. shu.ac.ukresearchgate.netnih.gov |
| Dimethyl Diselenide (DMDSe) | Thioredoxin System | TrxR, Trx, NADPH (enzymatic) | Reduces DMDSe to this compound. shu.ac.ukshu.ac.uk |
| S-(methylseleno)glutathione (MeSeSG) | Glutathione System | Glutathione Reductase, NADPH (enzymatic) | Reduces MeSeSG to this compound. shu.ac.uknih.govresearchgate.net |
| S-(methylseleno)glutathione (MeSeSG) | Thioredoxin System | TrxR, Trx, NADPH (enzymatic) | Reduces MeSeSG to this compound. shu.ac.uk |
Microbial Production of this compound
Certain microorganisms are capable of transforming inorganic selenium compounds into methylated forms, including the volatile compound this compound. This biotransformation is a key component of the biogeochemical cycling of selenium.
Biotransformation of Selenite by Methane-Oxidizing Bacteria
Aerobic methane-oxidizing bacteria (methanotrophs) have been identified as key players in the biotransformation of the toxic, soluble selenium oxyanion, selenite (SeO₃²⁻). Strains such as Methylococcus capsulatus (Bath) and Methylosinus trichosporium OB3b can reduce selenite into less toxic elemental selenium (Se⁰) nanoparticles and various volatile methylated selenium species. shu.ac.uknih.gov
Detailed analysis of the volatile compounds produced during this process has identified this compound (CH₃SeH) as a significant product. asm.orgnih.govnih.gov Research suggests that this compound is a crucial and likely initial intermediate in the methanotroph-mediated pathway. asm.orgnih.gov It is proposed that the first step in the biotransformation is the reduction and methylation of selenite to form this compound. asm.org This intermediate then serves as the precursor for the subsequent formation of other methylated species, such as dimethyl diselenide and dimethyl selenyl sulfide (B99878), as well as the selenium-containing nanoparticles. asm.org This pathway appears to be unique to methanotrophs, as this compound was detected as a product only when selenite was the starting material. asm.orgnih.gov The entire process is driven by the metabolism of methane (B114726), which provides the necessary electrons for the reduction reactions. nih.gov
Metabolism in Specific Microbial Strains (e.g., Pseudomonas tolaasii)
Bacteria from the Pseudomonas genus are also known for their ability to metabolize and volatilize selenium. Pseudomonas tolaasii, in particular, has been shown to efficiently and rapidly transform selenite into volatile methylated selenium compounds. nih.govnih.gov The primary volatile products identified from P. tolaasii cultures are dimethyl diselenide (DMDSe) and dimethyl selenyl sulfide (DMSeS). nih.govnih.gov
The formation of dimethyl diselenide is a direct result of the oxidation of two molecules of this compound (2CH₃SeH → CH₃SeSeCH₃). Therefore, the detection of significant quantities of DMDSe strongly implies the prior formation of this compound as an unobserved intermediate. The metabolic pathway is believed to involve promiscuous enzymes from the sulfur metabolism pathway. nih.govresearchgate.net The balance of this transformation is heavily influenced by the availability of sulfur amino acids; supplementation with cystine can divert selenium away from volatilization and towards the formation of novel, non-volatile metabolites. nih.govasm.org
| Microbial Group / Strain | Selenium Source | Key Process | Primary Volatile Products | Implied Intermediate |
| Methane-Oxidizing Bacteria (Methylococcus capsulatus, Methylosinus trichosporium) | Selenite (SeO₃²⁻) | Methane-driven reduction and methylation nih.gov | This compound (CH₃SeH), Dimethyl diselenide, Dimethyl selenyl sulfide asm.orgnih.gov | This compound (identified as key precursor) asm.orgnih.gov |
| Pseudomonas tolaasii | Selenite (SeO₃²⁻) | Biovolatilization via sulfur metabolism pathways nih.govresearchgate.net | Dimethyl diselenide (DMDSe), Dimethyl selenyl sulfide (DMSeS) nih.govnih.gov | This compound (inferred precursor to DMDSe) |
Molecular and Cellular Metabolic Transformations of Methyl Selenol
Interconversion with Selenide (B1212193) and Related Selenium Species
Methyl selenol is metabolically linked to other selenium compounds through a network of methylation, demethylation, and oxidation reactions. These processes are critical for maintaining selenium homeostasis.
Hydrogen selenide (H₂Se) can be methylated to form this compound. ontosight.aiontosight.ai This reaction is a significant step in the metabolism and detoxification of inorganic selenium compounds. ontosight.ai The primary methyl donor for this process is S-adenosyl-L-methionine (SAM). ontosight.aiiiarjournals.org The methylation can occur enzymatically, catalyzed by hydrogen selenide methyltransferase, or in some instances, spontaneously. ontosight.aiplos.orgresearchgate.net This conversion is considered a detoxification pathway as it transforms the highly toxic hydrogen selenide into less toxic methylated forms. google.com
Table 1: Key Molecules in the Methylation of Hydrogen Selenide
| Molecule | Role |
| Hydrogen Selenide (H₂Se) | Substrate |
| S-adenosyl-L-methionine (SAM) | Methyl group donor ontosight.aiiiarjournals.org |
| Hydrogen Selenide Methyltransferase | Enzyme catalyst ontosight.ai |
| This compound (CH₃SeH) | Product |
This compound can undergo demethylation, a process that converts it back to hydrogen selenide (H₂Se) and produces methanol. researchgate.netreactome.org This reaction is catalyzed by an enzyme with methylselenol demethylase activity. reactome.org The demethylation of this compound is an efficient process within the cell. nih.gov This reversible transformation between selenide and this compound is a key aspect of selenium metabolism, allowing for the interconversion between these highly reactive species. hmdb.canih.govmimedb.org Studies using isotopically labeled this compound have confirmed that this demethylation occurs via the hydrolysis of this compound, directly yielding selenide and methanol. researchgate.net
This compound is susceptible to oxidation, leading to the formation of other methylated selenium species such as dimethyl diselenide (CH₃SeSeCH₃) and the trimethylselenonium (B1202040) ion ((CH₃)₃Se⁺). nih.govrsc.org In vitro, this compound can spontaneously oxidize to form the volatile dimethyl diselenide. nih.govrsc.org Further methylation of this compound can produce dimethyl selenide and subsequently the trimethylselenonium ion, which is a major excretory form of selenium found in urine. google.comnih.govpreprints.org The balance between methylation and demethylation reactions influences the equilibrium between selenide, this compound, and dimethyl selenide. nih.gov
Table 2: Oxidation and Further Methylation Products of this compound
| Product | Formation Pathway |
| Dimethyl Diselenide | Oxidation of this compound nih.govresearchgate.net |
| Dimethyl Selenide | Further methylation of this compound nih.govnih.gov |
| Trimethylselenonium Ion | Further methylation of dimethyl selenide google.comnih.govpreprints.org |
Demethylation to Selenide and Methanol
Interactions with Endogenous Biochemical Systems
This compound's biological activity is closely tied to its interactions with the cell's primary redox systems. It actively participates in redox cycling, influencing the cellular redox state.
This compound is a superior substrate for both the thioredoxin (Trx) and glutaredoxin (Grx) systems compared to selenide. plos.orgnih.govresearchgate.netsemanticscholar.org It participates in non-stoichiometric redox cycling with these systems, leading to the oxidation of NADPH and the generation of reactive oxygen species (ROS). plos.orgresearchgate.netnih.gov This redox cycling is a key mechanism behind the biological effects of some selenium compounds. researchgate.net The thioredoxin and glutaredoxin systems, which are crucial for maintaining the intracellular redox balance, efficiently facilitate the redox activities of this compound. plos.orgsemanticscholar.orgplos.org The interaction involves the reduction of oxidized this compound species back to this compound, at the expense of NADPH, thereby propagating a cycle that can generate oxidative stress. plos.orgnih.gov
This compound can efficiently reduce oxidized glutathione (B108866) (GSSG) back to its reduced form, glutathione (GSH). mdpi.com In the catalytic cycle of glutathione peroxidase-like activity, a selenol is oxidized and then regenerated by two equivalents of GSH, producing GSSG. nih.gov The reduction of GSSG is critical for maintaining the cellular GSH/GSSG ratio, a key indicator of cellular redox state. mdpi.com The ability of this compound to reduce GSSG suggests it can directly influence the glutathione-dependent redox buffer of the cell. mdpi.com This interaction is part of the broader interplay between selenium compounds and the cellular thiol-disulfide balance. researchgate.net
Formation of Selenenylsulfide Bonds with Protein Thiols
Methylselenol (CH₃SeH), a key metabolite of selenium, can interact with thiol groups (-SH) of cysteine residues in proteins, leading to the formation of selenenylsulfide bonds (-S-SeCH₃). This reaction is a critical aspect of the biological activity of selenium compounds. The formation of these bonds can modulate protein structure and function.
The process often begins with the reaction of an oxidized selenium metabolite, such as methylseleninic acid (CH₃SeO₂H), with a protein thiol, which results in a selenenylsulfide intermediate. This intermediate can then react with a second thiol to form an intramolecular disulfide bond within the protein. oup.com The high nucleophilicity of the resulting selenolate ion (RSe⁻) allows it to open disulfide bonds and form an activated selenenylsulfide intermediate. oup.com This intermediate can then readily react with glutathione (GSH), a major cellular antioxidant, to form a mixed disulfide with the protein. oup.com
This interaction is significant because it can lead to the inactivation of essential thiol groups in enzymes and transcription factors, which play crucial roles in numerous cellular processes. oup.com The smaller size and specific physicochemical properties of methylated selenium derivatives like methylselenol may permit greater access to buried sites in proteins compared to larger, more polar molecules such as glutathione. oup.com
Enzymatic Transformations and Substrate Specificity
Conversion to Selenomethionine (B1662878) via O-Acetylhomoserine Sulfhydrylase (in Saccharomyces cerevisiae)
In the yeast Saccharomyces cerevisiae, methylselenol can be converted into selenomethionine. This transformation is catalyzed by the enzyme O-acetylhomoserine sulfhydrylase, which is encoded by the MET17 gene. nih.govdntb.gov.uanih.gov This enzyme normally catalyzes the incorporation of sulfide (B99878) into O-acetylhomoserine to form homocysteine as part of the methionine biosynthesis pathway. dntb.gov.uanih.gov
Studies using a met17 mutant strain of S. cerevisiae, which lacks O-acetylhomoserine sulfhydrylase activity, have shown a significant reduction in both the cytotoxicity of methylselenol precursors and the cellular content of selenomethionine. nih.govdntb.gov.uaebi.ac.uk This finding strongly suggests that the conversion of methylselenol to selenomethionine by this enzyme is a key metabolic step. nih.govebi.ac.uk It is proposed that the toxicity observed from certain methylated selenium compounds in yeast is a result of their reduction to methylselenol, which is then metabolized into selenomethionine by O-acetylhomoserine sulfhydrylase. mdpi.com The resulting selenomethionine can then be further metabolized, leading to toxic effects such as protein aggregation. nih.govebi.ac.ukresearchgate.net
This compound as an Active Center Component in Selenoenzymes (e.g., Glutathione Peroxidases, Thioredoxin Reductases)
While selenocysteine (B57510) is the primary form of selenium found in the active site of selenoenzymes, methylselenol is a crucial precursor and metabolite in the broader context of selenium's biological function. mdpi.comwikipedia.org Selenoenzymes such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs) are vital for protecting cells from oxidative damage. scielo.brresearchgate.net
The catalytic activity of these enzymes relies on the redox properties of the selenocysteine residue at their active site. wikipedia.org The selenol group (-SeH) of selenocysteine functions as a potent reducing agent. wikipedia.org During the catalytic cycle of enzymes like glutathione peroxidase, the selenol is oxidized to a selenenic acid derivative (RSe-OH), which is subsequently re-reduced by thiol-containing molecules. wikipedia.org
Mechanisms of Cellular Response to Methyl Selenol Exposure
Modulation of Cellular Redox Homeostasis
Methyl selenol is a redox-active compound that can significantly influence the balance of oxidants and reductants within a cell. researchgate.net This modulation of redox homeostasis is a critical aspect of its mechanism of action.
Exposure to this compound can lead to an increase in the intracellular formation of reactive oxygen species (ROS). nih.govhmdb.ca The generation of ROS is thought to occur through the redox cycling of this compound. mdpi.complos.org This process can involve the reaction of this compound with thiols, such as glutathione (B108866), leading to the production of superoxide (B77818) radicals and other ROS. researchgate.netmdpi.comresearchgate.net While some studies suggest that this compound-induced apoptosis is independent of ROS production in certain cancer cell lines nih.gov, others indicate that the generation of ROS is a key event in its cytotoxic effects. mdpi.comresearchgate.net For instance, the conversion of selenomethionine (B1662878) to methylselenol has been shown to generate superoxide, which is toxic to cells and can induce apoptosis. researchgate.net
This compound can potentiate cellular responses to oxidative stress. molbiolcell.org This is partly achieved through the activation of the transcription factor Nrf2 (NF-E2-related factor 2), a master regulator of antioxidant and cytoprotective gene expression. nih.govoncotarget.comresearchgate.net The precursor to this compound, methylseleninic acid (MSeA), has been shown to induce the expression of NAD(P)H:quinone oxidoreductase-1 (NQO-1), a phase II detoxification enzyme, through the Nrf2 pathway. nih.govoncotarget.com This activation is thought to occur via the modification of Keap1, a protein that normally sequesters Nrf2 in the cytoplasm, leading to Nrf2's translocation to the nucleus and subsequent gene expression. nih.gov In some contexts, this compound exposure can also induce a reductive stress in the endoplasmic reticulum, leading to protein misfolding and activation of the unfolded protein response. mdpi.comnih.gov
Induction of Reactive Oxygen Species (ROS) Formation
Influence on Cell Cycle Progression and Apoptosis Pathways
A significant aspect of this compound's biological activity is its ability to interfere with the cell cycle and induce programmed cell death, or apoptosis, in cancer cells.
This compound has been consistently shown to induce cell cycle arrest in the G1 phase. nih.govnih.govmdpi.comaacrjournals.org This arrest prevents cells from progressing to the S phase, where DNA replication occurs, thereby inhibiting proliferation. molbiolcell.orgresearchgate.net The mechanisms underlying G1 arrest involve the modulation of key cell cycle regulatory proteins. For example, this compound, often studied through its precursor MSeA, can increase the expression of cyclin-dependent kinase (CDK) inhibitors such as p21Cip1 and p27Kip1. mdpi.comaacrjournals.org These proteins bind to and inhibit the activity of cyclin-CDK complexes, such as cyclin D1-CDK4, which are necessary for G1 progression. aacrjournals.orgaacrjournals.org Furthermore, this compound can decrease the levels of cyclin D1. aacrjournals.orgaacrjournals.org The suppression of the hyperphosphorylated, active form of the retinoblastoma protein (Rb) and an increase in the levels of E2F-1 bound to Rb have also been observed, further contributing to the G1 block. aacrjournals.org
This compound is a potent inducer of apoptosis, a form of programmed cell death that is often dysregulated in cancer. nih.govhmdb.caresearchgate.net This process is typically mediated by a family of proteases called caspases. researchgate.netnih.govtandfonline.comaacrjournals.org The activation of multiple caspases, including caspase-3, -7, -8, and -9, has been observed in response to this compound exposure. aacrjournals.org The induction of apoptosis by this compound often involves the intrinsic, or mitochondrial, pathway. researchgate.net This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9. aacrjournals.org The activation of caspase-8, a key initiator of the extrinsic pathway, has also been reported, suggesting that this compound can trigger apoptosis through multiple routes. aacrjournals.orgoup.com The cleavage of poly(ADP-ribose) polymerase (PARP), a substrate of effector caspases like caspase-3, is a common hallmark of this compound-induced apoptosis. tandfonline.comaacrjournals.org
G1-Phase Cell Cycle Arrest Induction
Regulation of Gene and Protein Expression
This compound exerts significant control over the expression of a wide array of genes and proteins, influencing various cellular processes. This regulation is a key component of its anticancer activity. nih.govnih.govnih.gov
Exposure to this compound has been shown to alter the expression of numerous genes involved in cell cycle control and apoptosis. nih.govnih.gov For instance, it can upregulate the expression of cyclin-dependent kinase inhibitor 1C (CDKN1C) and heme oxygenase 1, while downregulating genes like BCL2-related protein A1 and hedgehog interacting protein. nih.gov In the context of the p53 pathway, this compound has been found to increase the expression of GADD153 and p21, and decrease the levels of c-Myc and E2F1. nih.gov
Furthermore, this compound can modulate the expression of proteins involved in cell signaling and adhesion. It has been shown to inhibit the activation of the extracellular-regulated kinase 1/2 (ERK1/2) pathway and reduce the expression of the c-Myc oncogene. nih.gov In some cancer cells, it can also suppress the phosphorylation of protein kinase B (AKT). nih.govaacrjournals.org Additionally, this compound has been found to downregulate integrin expression, which can inhibit cell adhesion and invasion. researchgate.net It also affects the expression of ligands for the lymphocyte receptor NKG2D, which are involved in the immune recognition of tumor cells. nih.govnih.gov Specifically, it induces the transcription of MICA/B and ULBP2 mRNA, though only MICA/B surface expression is increased. nih.govnih.gov
Interactive Data Tables
Table 1: Effects of this compound on Cell Cycle and Apoptosis Regulatory Proteins
| Protein | Effect of this compound | Cellular Process Affected | Reference(s) |
| p21Cip1 | Increased expression | Cell Cycle Arrest (G1) | mdpi.comaacrjournals.orgnih.gov |
| p27Kip1 | Increased expression | Cell Cycle Arrest (G1) | mdpi.comaacrjournals.org |
| Cyclin D1 | Decreased expression | Cell Cycle Progression (G1) | aacrjournals.orgaacrjournals.org |
| c-Myc | Decreased expression | Cell Proliferation, Apoptosis | nih.govnih.gov |
| Caspase-3 | Activation (cleavage) | Apoptosis | tandfonline.comaacrjournals.org |
| Caspase-7 | Activation (cleavage) | Apoptosis | aacrjournals.org |
| Caspase-8 | Activation (cleavage) | Apoptosis | aacrjournals.org |
| Caspase-9 | Activation (cleavage) | Apoptosis | researchgate.netaacrjournals.org |
| PARP | Cleavage | Apoptosis | tandfonline.comaacrjournals.org |
| GADD153 | Increased expression | Apoptosis, Stress Response | nih.gov |
| E2F1 | Decreased expression | Cell Cycle Progression | nih.gov |
Table 2: Modulation of Gene Expression by this compound
| Gene | Change in Expression | Function | Reference(s) |
| CDKN1C | Upregulated | Cell Cycle Inhibition | nih.gov |
| Heme oxygenase 1 | Upregulated | Oxidative Stress Response | nih.gov |
| BCL2-related protein A1 | Downregulated | Anti-Apoptotic | nih.gov |
| Hedgehog interacting protein | Downregulated | Cell Signaling | nih.gov |
| MICA/B | Upregulated (transcription) | Immune Recognition | nih.govnih.gov |
| ULBP2 | Upregulated (transcription) | Immune Recognition | nih.govnih.gov |
| VEGF | Reduced expression | Angiogenesis | mdpi.com |
| GLUT1 | Reduced expression | Glucose Transport | mdpi.com |
Alterations in Integrin Expression and Cell Adhesion Mechanisms
This compound, a key selenium metabolite, has been shown to influence the adhesive and invasive properties of cancer cells by suppressing integrin expression. nih.gov Integrins are a major family of cell surface receptors that mediate cell adhesion to extracellular matrix (ECM) proteins, a process critical for tumor cell proliferation, invasion, and metastasis. nih.govmdpi.com
Research on B16F10 melanoma cells has demonstrated that this compound, generated from selenomethionine (SeMet) by the enzyme methioninase, decreases the expression of several integrin subunits. researchgate.netaging-us.com Studies have reported a significant reduction in the surface expression of integrins αv and β3 following long-term exposure to non-cytotoxic concentrations of this compound. nih.gov This downregulation of integrin expression directly correlates with a reduced ability of melanoma cells to adhere to ECM proteins such as vitronectin (VN) and fibronectin (FN). nih.govresearchgate.net In one study, treatment with 10 μM of a this compound-generating system for 48-72 hours resulted in a greater than 50% decrease in the surface expression of integrins αv and β3. nih.gov
Similarly, combined treatment with SeMet and methioninase was found to decrease the expression of integrins α4 and β1, further inhibiting melanoma cell adhesion to the ECM. aging-us.com The loss of integrin-mediated adhesion is a significant event, as it can trigger subsequent cellular processes, including caspase-mediated apoptosis. researchgate.netaging-us.com This mechanism appears to be more potent than that observed with inorganic selenite (B80905), which did not affect integrin expression or adhesion to the ECM in B16F10 melanoma cells under similar culture conditions. nih.gov
Furthermore, this compound precursors have been observed to induce cell detachment by downregulating β1-integrin (CD29). oncotarget.com The reduction of CD29, an integrin linked to poor outcomes in certain cancers, inhibits cell adhesion, migration, and proliferation. oncotarget.com This loss of CD29 signaling and the resulting detachment from the ECM can trigger a form of programmed cell death. oncotarget.com
Table 1: Effects of this compound on Integrin Expression and Cell Adhesion
| Cell Line | This compound Source | Observed Effect on Integrins | Consequence on Cell Adhesion | Reference |
| B16F10 Melanoma | SeMet-METase | >50% decrease in surface expression of αv and β3 | Inhibition of adhesion to Vitronectin (VN) and Fibronectin (FN) | nih.gov |
| B16F10 Melanoma | SeMet-METase | Decreased expression of α4, β1, αv, and β3 | Inhibition of melanoma-ECM adhesion | aging-us.com |
| Pancreatic Cancer Cells | Methylselenoesters (CH₃SeH precursors) | Significant reduction in CD29 (β1-integrin) expression | Induced cell detachment | oncotarget.com |
Modulation of Lymphocyte Receptor NKG2D Ligand Expression (e.g., MICA/B, ULBP2)
This compound (CH₃SeH) distinctively modulates the expression of ligands for the natural killer group 2 member D (NKG2D) receptor, an activating receptor found on lymphocytes such as NK cells and T cells that is crucial for immune surveillance against diseased cells. nih.govnih.govmdpi.com NKG2D ligands are induced on the surface of cells undergoing stress, such as malignant transformation, marking them for elimination. nih.gov
Research has revealed a dual regulatory role of this compound on these ligands. On one hand, this compound-generating compounds induce the transcription and subsequent cell surface expression of MHC class I polypeptide-related sequence A and B (MICA/B). nih.govnih.gov This induction occurs at both the mRNA and protein levels. researchgate.net
On the other hand, while this compound also induces the transcription of UL16 binding protein 2 (ULBP2) mRNA, it paradoxically inhibits the transport of the ULBP2 protein to the cell surface. nih.govnih.gov This results in a specific lack of ULBP2 surface expression despite the presence of its mRNA. nih.gov This effect is in contrast to other stressors, like certain HDAC inhibitors, which can induce surface expression of ULBP2. researchgate.net The regulatory action of this compound on NKG2D ligands has been found to be dependent on the presence of extracellular calcium. nih.govnih.gov This unique ability to selectively and diversely regulate NKG2D ligands distinguishes this compound as a significant immunomodulatory metabolite. nih.gov
Table 2: Modulation of NKG2D Ligand Expression by this compound
| NKG2D Ligand | Effect on Transcription (mRNA) | Effect on Cell Surface Protein Expression | Reference |
| MICA/B | Induced | Induced | nih.govnih.gov |
| ULBP2 | Induced | Inhibited | nih.govnih.gov |
Effects on Autophagic Transport Pathways
The mechanism behind this compound's specific inhibition of ULBP2 surface expression is linked to its effects on autophagic transport pathways. nih.govnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, involving the formation of autophagosomes that fuse with lysosomes. mdpi.com This pathway is also involved in the unconventional transport of certain proteins to the cell surface. nih.gov
Studies have shown that the surface transport of ULBP2 is dependent on a functional autophagic pathway. nih.gov The use of autophagy inhibitors, such as 3-methyladenine (B1666300) and wortmannin, specifically blocks the surface expression of ULBP2 without affecting MICA/B. nih.govresearchgate.net this compound appears to mimic this effect by directly inhibiting the autophagic flux. nih.govresearchgate.net
Evidence suggests that this compound blocks the autophagic transport pathway downstream of the initial formation of the autophagosome. nih.gov Monitoring of the autophagic flux protein LC3 indicated that this compound prevents the accumulation of LC3 that would normally occur with lysosomal inhibition, suggesting a direct inhibition of the pathway. nih.gov This inhibitory action may be related to an effect on lysosomal activity. nih.govresearchgate.net By disrupting this specific transport mechanism, this compound effectively prevents the ULBP2 protein from reaching the cell surface, thereby altering the profile of immune-activating ligands presented by the cell. nih.govnih.gov
Mechanisms of Protein Aggregation (e.g., in Yeast Models)
In the yeast model Saccharomyces cerevisiae, this compound has been shown to induce toxic protein aggregation, but the mechanism is indirect. mdpi.comnih.govnih.gov The toxicity of this compound in this organism is primarily mediated by its metabolic conversion into selenomethionine (SeMet). mdpi.comnih.gov This conversion is catalyzed by the enzyme O-acetylhomoserine sulfhydrylase, an enzyme that is not present in higher eukaryotes. researchgate.net
Once formed, selenomethionine can be converted to selenocysteine (B57510) (SeCys), which is then misincorporated into proteins in place of cysteine during synthesis. mdpi.com This misincorporation leads to protein misfolding and the subsequent formation of toxic protein aggregates. mdpi.com The presence of these aggregates can be visualized in yeast cells, for instance, by observing the accumulation of the heat shock protein Hsp104, which is involved in managing aggregated proteins. mdpi.com
Advanced Analytical Methodologies for Methyl Selenol Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods offer powerful tools for identifying and quantifying methyl selenol, often by exploiting its unique chemical reactivity and elemental composition.
Laser Desorption Ionization-Mass Spectrometry (LDI-MS)
Laser Desorption Ionization-Mass Spectrometry (LDI-MS) is a sensitive technique used for the analysis of low molecular weight compounds without the interference of a matrix, which is common in Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov This method has been successfully applied to identify this compound.
In one key study, this compound was generated in an anaerobic environment from the reaction of selenite (B80905), S-adenosylmethionine (SAM), and the thioredoxin system. plos.org To capture the volatile and reactive this compound, the gas produced was passed through a silver nitrate (B79036) solution, causing the precipitation of a silver-colored selenolate. plos.org The precipitate was then collected, dissolved in dimethyl sulfoxide (B87167) (DMSO), and analyzed by LDI-Time of Flight (TOF)-MS. semanticscholar.org
The resulting mass spectrum confirmed the presence of this compound by identifying the silver-methylselenol complex, [Ag₂SeCH₃]⁺. plos.orgsemanticscholar.org The spectrum displayed a characteristic isotopic pattern for selenium, with low-intensity peaks observed at m/z 305.8, 307.8, and 309.8, which were absent in control experiments lacking the complete reaction mixture. plos.org
Table 1: LDI-MS Detection of this compound
| Analyte Description | Sample Preparation | Ion Detected | Key Mass-to-Charge Ratios (m/z) | Reference |
|---|---|---|---|---|
| This compound | Generated from selenite and SAM, trapped in AgNO₃ solution. | [Ag₂SeCH₃]⁺ | 305.8, 307.8, 309.8 | plos.org |
Spectrophotometric Approaches for Reaction Monitoring
Spectrophotometry provides a convenient and continuous way to monitor reactions involving this compound. This is often achieved by tracking the consumption of reactants or the formation of products that have distinct UV-visible absorption spectra.
One approach involves monitoring the reduction of methylseleninic acid (MSeA) with glutathione (B108866) (GSH). The formation of this compound (MeSeH) in this reaction can be followed by observing the appearance of an absorption peak characteristic of aliphatic selenolates. nih.gov Research has shown that upon reduction of MSeA, a peak emerges at 252 nm, corresponding to the formation of this compound. nih.gov The intensity of this peak is dependent on the concentration of the reactants. nih.gov
Another innovative spectrophotometric method is a coupled enzyme assay. mdpi.comx-mol.netnih.gov This technique measures the production of this compound from the β-elimination of Se-methylselenocysteine (MSC) catalyzed by the enzyme kynurenine (B1673888) aminotransferase 1 (KYAT1). The generated this compound is then used as a substrate by thioredoxin reductase (TrxR), an enzyme that requires NADPH as a cofactor. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm, providing an indirect but accurate measure of this compound formation. mdpi.comx-mol.netnih.gov
Table 2: Spectrophotometric Monitoring of this compound Formation
| Method | Precursor | Key Enzyme(s) | Wavelength (nm) | Measured Change | Reference |
|---|---|---|---|---|---|
| Direct Detection | Methylseleninic Acid (MSeA) | None (chemical reduction with GSH) | 252 | Increase in absorbance | nih.gov |
| Coupled Enzyme Assay | Se-methylselenocysteine (MSC) | KYAT1, Thioredoxin Reductase (TrxR) | 340 | Decrease in absorbance (NADPH oxidation) | mdpi.comx-mol.netnih.gov |
Fluorescence Detection Methods (e.g., using Monochlorobimane)
Fluorescence-based methods offer high sensitivity and selectivity for the detection of specific molecules. Monochlorobimane (MCB) is a fluorescent probe that has been effectively used for the quantitative determination of selenols. nih.govresearchgate.net
This method is based on the reaction between MCB and a selenol, which forms a fluorescent product. nih.gov A key advantage of this technique is its ability to selectively detect selenols and selenides in the presence of chemically similar thiols and sulfides. The procedure involves the reaction with MCB, followed by the extraction of the fluorescent product into ethyl acetate. The fluorescence intensity is then measured, providing a quantitative assessment of the selenol concentration. This method has been successfully applied to determine selenol and selenide (B1212193) concentrations in Hepa1-6 cells, demonstrating its utility in biological samples. nih.govresearchgate.net
X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) for Elemental Speciation
X-ray Absorption Spectroscopy (XAS), which includes both XANES and EXAFS, is a powerful technique for determining the chemical form (speciation) and local atomic environment of an element within a sample. mdpi.com It is particularly valuable for studying the metabolism of selenium compounds in complex biological systems. researchgate.net
XANES analysis provides information on the oxidation state and coordination chemistry of the selenium atom by examining the features of the absorption edge. nih.gov EXAFS provides data on the bond distances and coordination numbers of the atoms immediately surrounding the selenium atom. mdpi.com
In the context of this compound-related research, these techniques are crucial for distinguishing between different selenium species. For instance, XANES and EXAFS can differentiate between carbon-bound selenium (R-Se-R), as found in selenomethionine (B1662878), and diselenide species (R-Se-Se-R). mdpi.comresearchgate.net Studies on the metabolism of selenite in lung cancer cells have used XAS to observe the transformation of a selenol (selenocysteine) into a diselenide, indicating a shift in the cellular redox environment. nih.gov Furthermore, in studies of selenite reduction by methane-oxidizing bacteria, where this compound is a proposed intermediate, XANES spectra were used to characterize the resulting amorphous elemental selenium (Se⁰) nanoparticles. asm.orgresearchgate.net
Table 3: Application of XAS in Selenium Speciation
| Technique | Information Provided | Application in Selenium Research | Reference |
|---|---|---|---|
| XANES | Oxidation state, coordination geometry | Distinguishes between Se forms (e.g., R-Se-R vs. R-Se-Se-R); Characterizes Se⁰ nanoparticles. | mdpi.comresearchgate.netnih.govasm.org |
| EXAFS | Bond distances, coordination numbers | Determines Se-C and Se-Se bond lengths, confirming speciation. | mdpi.comresearchgate.net |
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating volatile compounds from complex mixtures before their detection, providing high specificity and sensitivity.
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Selenium Species
Headspace Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile selenium compounds, including this compound. nih.gov This technique involves sampling the gas phase (headspace) above a liquid or solid sample, where volatile analytes like this compound accumulate. The sampled gas is then injected into a gas chromatograph for separation, and the individual components are subsequently identified by a mass spectrometer.
Researchers have developed direct headspace GC-MS methods to study the in vitro conversion of various selenium compounds into volatile species. nih.gov This approach minimizes sample handling and potential loss of reactive analytes. In these studies, this compound (MeSeH), dimethyl selenide (DMeSe), and dimethyl diselenide (DMeDSe) were identified. The mass spectrum of this compound exhibits a characteristic selenium isotope pattern with a major ion at an m/z of 96.
Studies have shown that this compound is detectable in reducing environments and is readily oxidized to dimethyl diselenide. nih.gov The formation of DMeDSe is often considered an indicator of the initial production of the highly reactive this compound intermediate. nih.gov Headspace GC-MS has been instrumental in demonstrating that this compound is a key intermediate in the biotransformation of selenite by methane-oxidizing bacteria. asm.org
Table 4: Headspace GC-MS Analysis of Volatile Selenium Compounds
| Compound | Abbreviation | Major Ion (m/z) | Key Finding | Reference |
|---|---|---|---|---|
| This compound | MeSeH | 96 | Detected in reducing environments; precursor to DMeDSe. | |
| Dimethyl selenide | DMeSe | 110 | Minor metabolite from some selenium precursors. | nih.gov |
| Dimethyl diselenide | DMeDSe | 190 | Major product from the oxidation of MeSeH. | nih.gov |
High-Performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) for Speciation Studies
The accurate quantification and identification of individual selenium species within a complex biological matrix is critical for understanding the metabolism and activity of compounds like this compound. HPLC-ICP-MS stands as a powerful hyphenated technique that combines the separation capabilities of HPLC with the high sensitivity and elemental specificity of ICP-MS. This combination is exceptionally well-suited for selenium speciation analysis.
In a typical HPLC-ICP-MS setup for selenium analysis, the HPLC system first separates the different selenium compounds present in a sample extract. This separation is usually achieved using either ion-exchange or reversed-phase chromatography. The choice of chromatographic column and mobile phase is crucial for resolving species of interest, such as inorganic selenite and selenate (B1209512), and organic forms like selenomethionine, selenocysteine (B57510), and the volatile precursor, this compound (often analyzed via its precursor or stable derivatives).
As the separated compounds elute from the HPLC column, they are introduced directly into the ICP-MS system. The sample is nebulized and passed into a high-temperature argon plasma (around 6,000–10,000 K), which atomizes and ionizes the selenium atoms present in the molecules. The mass spectrometer then separates the selenium isotopes (e.g., ⁷⁶Se, ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, ⁸²Se) based on their mass-to-charge ratio, allowing for highly sensitive and interference-free detection. By monitoring a specific selenium isotope signal over time, a chromatogram is produced where each peak corresponds to a different selenium species.
Research findings demonstrate the utility of HPLC-ICP-MS in distinguishing various selenium metabolites. For instance, studies analyzing urine samples from individuals supplemented with selenium-enriched yeast have successfully separated and quantified multiple selenium compounds. While the direct analysis of the highly volatile and reactive this compound is challenging, its metabolic products and precursors are readily measured. The retention time, which is the time it takes for a specific compound to travel through the HPLC column to the detector, is a key parameter for identification.
Below is an interactive table showcasing typical retention times for major selenium species obtained using anion-exchange HPLC-ICP-MS, illustrating the technique's separation capability.
Table 1: Representative HPLC-ICP-MS Speciation of Selenium Compounds
| Compound | Retention Time (minutes) | Common Biological Matrix |
|---|---|---|
| Selenite (SeO₃²⁻) | 4.2 | Water, Urine, Serum |
| Selenate (SeO₄²⁻) | 7.5 | Water, Urine |
| Selenocysteine (SeCys) | 9.8 | Proteins, Tissues |
| Selenomethionine (SeMet) | 12.1 | Yeast, Urine, Serum |
The detection limits of ICP-MS for selenium are exceptionally low, often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range, enabling the detection of trace-level metabolites in biological fluids and tissues. This sensitivity is paramount for elucidating the metabolic pathways originating from this compound.
Imaging Techniques in Biotransformation Studies
Visualizing the subcellular localization of elements provides direct evidence of metabolic processes and trafficking within an organism. For selenium, imaging techniques can reveal where the biotransformation of compounds like this compound leads to sequestration or the formation of new structures, such as selenium nanoparticles.
Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons to create an ultra-high-resolution, two-dimensional image of a thin specimen. When coupled with Energy-Dispersive X-ray Spectrometry (EDX), it becomes a potent tool for elemental analysis at the nanoscale. This combination, TEM-EDX, is particularly valuable in studying the biotransformation of selenium compounds, as it can both visualize the cellular structures where selenium accumulates and confirm the elemental identity of these accumulations.
In the context of this compound research, studies often investigate its generation from precursor compounds like methylseleninic acid and the subsequent fate of the selenium. It has been observed that cells can detoxify or metabolize selenium compounds by reducing them to their elemental form (Se⁰), which then aggregates into electron-dense nanoparticles. TEM allows researchers to visualize these nanoparticles within different cellular compartments, such as the cytoplasm or mitochondria.
The process involves treating cells or organisms with a selenium compound and then preparing ultrathin sections for TEM analysis. The high-energy electron beam of the TEM passes through the sample, and the resulting image reveals the morphology of the cells and the presence of any dense, dark spots, which are often indicative of heavy element nanoparticles.
To confirm that these observed nanostructures are indeed composed of selenium, the EDX detector is used. The electron beam of the microscope is focused on a nanoparticle of interest, causing the atoms within it to emit characteristic X-rays. The energy of these X-rays is unique to each element. The EDX system detects these X-rays and generates a spectrum, with peaks corresponding to the elements present in the analyzed spot. A strong peak at the characteristic energy for selenium provides definitive evidence of its presence.
Research on the biotransformation of selenite by bacteria provides a clear example of this application. TEM images of bacteria exposed to selenite show the formation of intracellular, electron-dense spherical nanoparticles. Subsequent EDX analysis of these particles reveals a prominent peak for selenium, confirming their composition. Furthermore, the location and number of these nanoparticles can provide insights into the rate and mechanism of selenium reduction and sequestration, processes in which this compound is a key intermediate.
Table 2: Elemental Analysis Data from TEM-EDX of Nanoparticles in Selenium-Exposed Bacteria
| Element | Characteristic X-ray Energy (keV) | Relative Abundance (%) | Location |
|---|---|---|---|
| Carbon (C) | 0.277 | High | Cellular Matrix |
| Oxygen (O) | 0.525 | High | Cellular Matrix |
| Selenium (Se) | 1.37 (Lα) | Dominant | Intracellular Nanoparticles |
| Phosphorus (P) | 2.01 | Moderate | Cellular Matrix |
This powerful combination of imaging and elemental analysis provides unambiguous evidence of the biological fate of selenium, linking the metabolic activities involving this compound to concrete, observable changes at the subcellular level.
Methylation Processes in the Global Selenium Cycle
Biomethylation is a critical process in the global biogeochemical cycle of selenium, converting inorganic selenium species into volatile organic forms. ethz.ch This transformation is largely mediated by microorganisms and plants. wikipedia.org The methylation of inorganic selenium, such as selenite (SeO₃²⁻) and selenate (SeO₄²⁻), leads to the formation of various organoselenium compounds, including the key intermediate, this compound. preprints.org
The process begins with the reduction of selenite to hydrogen selenide (H₂Se). researchgate.net Subsequently, a series of enzymatic reactions, often involving S-adenosylmethionine (SAM)-dependent methyltransferases, catalyze the stepwise addition of methyl groups. preprints.orgresearchgate.net This leads to the formation of this compound, which can be further methylated to produce dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). researchgate.net
While the concentration of methylated selenium compounds in the surface environment may not be a major fraction of the total selenium, their high volatility makes them significant contributors to the redistribution of selenium. ethz.ch This mobility allows for the rapid and efficient emission of selenium into the atmosphere, highlighting the crucial role of methylation in the dynamic biogeochemical cycling of this element. ethz.ch
Role in Volatilization and Atmospheric Transport of Selenium
The formation of this compound is a key step in the volatilization of selenium from terrestrial and aquatic environments to the atmosphere. ethz.chmdpi.com This process of converting non-volatile inorganic selenium into volatile organic forms like dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe), with this compound as a precursor, is a significant pathway for selenium's atmospheric transport. ethz.chmdpi.com
In plants, one pathway for volatilization involves the conversion of selenocysteine to selenomethionine, which then acts as a precursor for DMSe. nih.gov An alternative pathway suggests that methyl-selenocysteine can be cleaved to directly yield this compound, which is then volatilized. mdpi.com In animals, this compound is considered the precursor to dimethylselenide in the excretory pathway. cabidigitallibrary.org
The volatilization of selenium is influenced by various environmental factors and the specific organisms involved. researchgate.net For instance, certain microbial processes can lead to the formation of not only DMSe and DMDSe but also dimethyl selenenyl sulfide (B99878) (DMSeS). researchgate.net Mass balance estimates suggest that biogenic emissions of methylated selenium compounds could account for a significant portion, potentially 40-60%, of the total atmospheric selenium budget. ethz.ch This underscores the critical role of this compound and subsequent methylated species in the atmospheric transport and global distribution of selenium.
Microbial Contributions to this compound Cycling in Ecosystems
Microorganisms are central to the biogeochemical cycling of selenium, performing transformations such as reduction, oxidation, and methylation that alter selenium's speciation and mobility. oup.comnih.gov A diverse array of bacteria and fungi can convert inorganic selenium oxyanions (selenite and selenate) into volatile compounds, including this compound and its derivatives like dimethyl selenide (DMSe) and dimethyl diselenide (DMDSe). oup.comnih.gov
Methane-oxidizing bacteria, such as Methylococcus capsulatus and Methylosinus trichosporium, have been identified as key players in the conversion of selenite to both volatile selenium compounds and elemental selenium nanoparticles. nih.govasm.org In these bacteria, this compound is proposed to be a crucial intermediate in the biotransformation of selenite into all other observed methylated and particulate selenium products. asm.orgnih.gov The detection of this compound specifically when selenite is the starting material supports its role as a precursor. asm.orgnih.gov
The enzymes involved in microbial selenium methylation are being actively researched. For example, the bacterial thiopurine methyltransferase (bTPMT) has been shown to methylate selenite and (methyl)selenocysteine into DMSe and DMDSe. nih.gov This enzymatic capability highlights a direct mechanism for microbial detoxification of selenium, converting more toxic inorganic forms into less toxic, volatile organic species. nih.gov
Below is a table summarizing various microorganisms and their role in producing volatile selenium compounds:
| Organism Type | Specific Organisms | Selenium Substrate | Volatile Selenium Products |
|---|---|---|---|
| Bacteria | Corynebacterium sp. | SeO₄²⁻, SeO₃²⁻, Se⁰ | DMSe |
| Aeromonas sp. | SeO₃²⁻ | DMSe, DMDSe | |
| Pseudomonas fluorescens K27 | SeO₄²⁻ | DMSe, DMDSe, DMSeS | |
| Aeromonas veronii | SeO₄²⁻, SeO₃²⁻ | DMSe, DMDSe, this compound, DMSeS | |
| Methylococcus capsulatus | SeO₃²⁻ | DMSe, DMDSe, DMSeS, methylselenol, methylselenoacetate | |
| Fungi | Scopulariopsis brevicaulis | SeO₄²⁻, SeO₃²⁻ | DMSe |
| Penicillium notatum | SeO₄²⁻, SeO₃²⁻ | DMSe | |
| Penicillium citrinum | SeO₃²⁻ | DMSe, DMDSe |
Applications in Bioremediation Strategies for Selenium Contamination
The microbial transformation of toxic, water-soluble selenium oxyanions into less toxic, volatile, or insoluble forms is a cornerstone of bioremediation strategies for selenium-contaminated environments. researchgate.netagr.hr The volatilization of selenium through biomethylation, which involves the formation of this compound and its subsequent conversion to compounds like dimethyl selenide (DMSe), is a promising approach for removing selenium from contaminated soils and water. researchgate.netshu.ac.uk
Methane-oxidizing bacteria, for instance, can utilize methane (B114726) to drive the conversion of selenite into volatile selenium species and elemental selenium nanoparticles. nih.govasm.org This dual capability of reduction and volatilization offers a robust method for selenium detoxification and removal. nih.govshu.ac.uk The production of volatile methylated compounds is particularly advantageous as it can facilitate the removal of selenium from the contaminated matrix into the atmosphere. researchgate.net
Another significant bioremediation pathway is the microbial reduction of selenite and selenate to insoluble and non-toxic elemental selenium (Se⁰) nanoparticles. researchgate.netresearchgate.net This process effectively immobilizes selenium, reducing its bioavailability and toxicity in the environment. researchgate.netasm.org The formation of these nanoparticles is often an extracellular process mediated by microbial enzymes. shu.ac.uk
Research has shown that various factors can influence the efficiency of selenium bioremediation, including the type of microbial community, the availability of specific carbon amendments, pH, and temperature. researchgate.net The use of specific microorganisms or consortia tailored for selenium transformation holds great potential for developing effective and sustainable bioremediation technologies. agr.hr
Formation of Selenium-Containing Nanoparticles as a Result of this compound Transformations
The biotransformation of selenium oxyanions by microorganisms often leads to the formation of elemental selenium nanoparticles (SeNPs). researchgate.netasm.org While direct reduction is a primary pathway, recent evidence suggests a role for this compound in this process. In studies with the methane-oxidizing bacterium Methylococcus capsulatus, this compound is proposed as a key intermediate that precedes the formation of both volatile methylated species and selenium-containing nanoparticles. asm.org
The nanoparticles produced by these microorganisms are often formed extracellularly and can have unique compositions. nih.govasm.org For example, nanoparticles produced by Mc. capsulatus have been identified as being composed of mixed selenium and sulfur rings (Se₈₋ₓSₓ) and are coated with cell-derived biomacromolecules. asm.orgnih.gov This biogenic coating can influence the stability and properties of the nanoparticles. nih.gov
Future Research Directions
The field of methyl selenol research continues to evolve, with several promising avenues for future investigation.
Elucidation of Molecular Targets: Further research is needed to precisely identify the direct molecular targets of this compound and its downstream signaling pathways in both normal and cancerous cells.
Therapeutic Applications: Exploring the potential of this compound-generating compounds as adjuvants in cancer therapy, in combination with other cytotoxic drugs or immunotherapies, is a key area of interest. mdpi.comspandidos-publications.com
Biomarker Development: Identifying reliable biomarkers of this compound status and activity in the body could aid in optimizing selenium supplementation for disease prevention and treatment. oncotarget.com
Environmental and Toxicological Studies: A deeper understanding of the role of this compound in the environmental cycling of selenium and its potential toxicological effects at high concentrations is crucial. ontosight.ai
Theoretical and Computational Studies of Methyl Selenol
Molecular Modeling of Methyl Selenol and its Derivatives
Molecular modeling has been instrumental in understanding the three-dimensional structure and behavior of this compound and related compounds. These studies often focus on how structural features influence the release of biologically active fragments.
A notable molecular modeling study investigated two series of methylselenocarbamate derivatives with significant in vitro antiproliferative and cytotoxic activity. nih.gov The derivatives were designed with a selenomethyl fragment. nih.gov The research revealed that these compounds could undergo a water-mediated nucleophilic attack, leading to the breaking of C-Se and carbamate (B1207046) C-O bonds. nih.gov For aliphatic derivatives, this process resulted in an early release of this compound, whereas aromatic derivatives first released phenols followed by this compound. nih.gov The study connected the activity of these compounds to the progressive release of these active fragments, supported by analyses of molecular topology, volume, surface area, and quantum parameters like the electrophilic character of target carbon atoms and bond order values. nih.gov
Interactive Table: Structural and Energetic Properties of this compound and Related Species.
| Compound/Radical | Property | Value | Method | Reference |
| (Me₂Se)⁻ | Thermodynamic Stability (ΔH) | -27 kJ mol⁻¹ | DFT (BHandHLYP) | |
| (Me₂S)⁻ | Thermodynamic Stability (ΔH) | -16 kJ mol⁻¹ | DFT (BHandHLYP) | |
| CH₃•••H₃C Interactions | Interaction Energy | -2.40 to -6.94 kJ/mol | Quantum Mechanics | nih.gov |
| C—H···Se Interaction | Interaction Energy | ~0.8 kcal mol⁻¹ | Quantum Chemistry | core.ac.uk |
| O—H···Se Interaction | Interaction Energy | ~4.4 kcal mol⁻¹ | Quantum Chemistry | core.ac.uk |
| N—H···Se Interaction | Interaction Energy | ~2.2 kcal mol⁻¹ | Quantum Chemistry | core.ac.uk |
Quantum Chemical Calculations of Reactivity and Electronic Structure
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been pivotal in elucidating the reactivity and electronic structure of this compound and its derivatives. These methods provide detailed information on electron distribution, orbital energies, and reaction mechanisms.
A combined experimental and quantum chemical study on the reactions of organic selenides with various radicals in aqueous solution provided insights into the formation of transient species. DFT calculations confirmed that the reduction of dimethyl selenide (B1212193) (Me₂Se) by hydrated electrons and hydrogen atoms leads to the formation of this compound through the cleavage of a CH₃ radical. These calculations also showed a higher thermodynamic stability for selenium-centered radicals compared to their sulfur counterparts. For instance, the molecular radical anion (Me₂Se)⁻ was found to be more stable than (Me₂S)⁻.
Further quantum chemical studies have explored the electronic properties of methylmercury-amino acid complexes and their selenium analogues. acs.org These calculations revealed that while sulfur-containing complexes exhibit stronger electrostatic attractions leading to stronger bonds with mercury, the formation of methylmercury (B97897) complexes with selenoamino acids is thermodynamically more favorable. acs.orgresearchgate.net This difference is attributed to the lower stability of the reactant selenoamino acids and may explain the Hg-Se antagonism observed in biological systems. acs.orgresearchgate.net
Molecular Electrostatic Potential (MEP) analysis, a tool derived from quantum chemical calculations, has been used to predict the reactivity of organoselenium compounds. acs.org For certain amide-functionalized organoselenium compounds, MEP plots indicated that selenium is likely to be more reactive in interactions with enzymes and proteins, despite a more negative electrostatic potential around oxygen atoms in the molecule. acs.org
Computational Predictions of Metabolic Pathways and Enzyme Interactions
Computational methods are increasingly used to predict how selenium compounds like this compound are metabolized and how they interact with enzymes. These predictions are crucial for understanding their biological effects.
Methylselenol is considered a key metabolite in the anticancer activity of selenium. nih.gov It can be produced from precursors like methylseleninic acid (MSeA) or dimethyl diselenide. nih.gov Computational studies, in conjunction with experimental work, help to map the metabolic pathways. For example, it's proposed that Se-methyl-L-selenocysteine (MSC) and L-selenomethionine (SM) can be metabolized to methylselenol through enzyme-catalyzed elimination reactions. researchgate.net
Computational enzymology investigates the interactions between selenium compounds and enzymes at a molecular level. uwindsor.ca For instance, the binding of methylmercury to the selenocysteine (B57510) residue of the enzyme thioredoxin reductase has been a subject of computational investigation to understand its toxic effects. acs.org DFT calculations have been used to study the reactivity of molecular models of both the free and toxified enzymes. acs.org
Furthermore, computational docking studies are employed to predict the binding modes of selenium compounds within the active sites of enzymes. researchgate.net These studies help in understanding the inhibitory mechanisms of these compounds against enzymes like acetylcholinesterase and butyrylcholinesterase. researchgate.net While direct computational predictions of the complete metabolic pathways of this compound in plants are still an emerging area, the integration of multi-omics data with machine learning holds promise for future advancements. osti.gov
Current Challenges and Future Research Directions
Elucidation of Undefined Metabolic Pathways and Enzyme Specificities
A primary challenge lies in the complete mapping of the metabolic pathways that produce and consume methyl selenol. While it is known that this compound can be generated from precursor compounds like Se-methylselenocysteine (SeMCYS) and selenomethionine (B1662878) (SeMet), the precise enzymatic steps and their regulation are not fully defined. cabidigitallibrary.orgisnff-jfb.com For instance, SeMCYS can be directly converted to this compound by the enzyme β-lyase. isnff-jfb.com In contrast, the metabolism of SeMet is more complex, potentially involving a transsulfuration pathway to selenocysteine (B57510), which is then degraded to hydrogen selenide (B1212193), or a transamination-decarboxylation pathway. cabidigitallibrary.org
The specificity of enzymes involved in selenium metabolism requires further investigation. For example, while cysteine synthase can utilize selenide to produce selenocysteine, its efficiency compared to its action on sulfide (B99878) is a key area of study. cabidigitallibrary.org Similarly, the activity of selenocysteine methyltransferase, which is enhanced in selenium hyperaccumulator plants, is a critical component of selenium tolerance and metabolism. isnff-jfb.com
Comprehensive Understanding of this compound's Role in Diverse Biological Systems
This compound is implicated in a wide range of biological processes, most notably in cancer chemoprevention. cambridge.org It is considered a critical active metabolite responsible for the anticancer effects of various selenium compounds. nih.govresearchgate.net Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor cell migration and invasion. researchgate.netplos.org For instance, in HT1080 tumor cells, submicromolar concentrations of methylselenol led to cell cycle arrest and a reduction in invasion. researchgate.net
However, the precise molecular mechanisms underlying these effects are still being unraveled. It is known that this compound can modulate various signaling pathways. For example, its oxidation product, methylseleninic acid (MSA), has been shown to inactivate protein kinase C (PKC) isoenzymes, which can lead to growth inhibition and apoptosis in prostate cancer cells. nih.gov Furthermore, this compound-producing compounds have been found to enhance the expression of molecules that trigger an immune response against cancer cells. nih.gov
Beyond cancer, the role of this compound in other biological systems is an expanding area of research. This includes its function in the immune system, where it can influence the expression of ligands for activating lymphocyte receptors. researchgate.net Understanding how this compound interacts with different cell types and tissues will provide a more holistic view of its physiological and pharmacological importance.
Development of Novel this compound-Generating Agents for Mechanistic Studies
The high reactivity and volatility of this compound present significant challenges for its direct use in experimental studies. mdpi.commdpi.com Consequently, research has focused on the development of stable precursor compounds, or "prodrugs," that can release this compound in a controlled manner within a biological system. mdpi.comnih.gov
Several classes of such agents have been explored. Se-methylselenocysteine and selenomethionine are naturally occurring precursors. google.com Synthetic compounds like methylseleninic acid (MSA) and dimethyldiselenide (DMDSe) are also widely used to generate this compound for research purposes. nih.govmdpi.com More recently, novel methylselenoesters have been designed and synthesized with the aim of modulating the release of this compound. mdpi.comresearchgate.netfao.org The design of these compounds often involves attaching the methylseleno group to various chemical scaffolds to fine-tune the release rate and potentially enhance the therapeutic effect. fao.org
Future efforts in this area will likely focus on creating a wider array of generating agents with diverse chemical properties. This will allow for more precise mechanistic studies by enabling researchers to control the timing and location of this compound release. Fragment-based design approaches are being used to develop new series of methylselenoesters that can be activated by specific cellular conditions or enzymes. mdpi.com
Advanced Methodologies for In Situ Detection and Real-Time Monitoring
A significant hurdle in studying this compound is the difficulty in detecting and quantifying it within living systems due to its reactive nature and low physiological concentrations. This necessitates the development of advanced analytical techniques for in situ and real-time monitoring.
Current methods for detecting selenium species include high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS). nih.govresearchgate.net These techniques are powerful for speciation analysis, allowing for the differentiation of this compound from other selenium metabolites.
Emerging technologies are offering new possibilities for real-time monitoring. Photoacoustic (PA) imaging probes, for example, can exploit the nucleophilic properties of selenols for tracking in living organisms. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is another promising technique for the real-time quantification of volatile selenium compounds, including this compound, in the air. acs.org Furthermore, membrane inlet mass spectrometry (MIMS) has been used for the in situ identification of volatile metabolites like dimethyl diselenide in cell cultures. researchgate.net
The development of fluorescent chemosensors represents another exciting frontier. rsc.org These sensors can be designed to selectively react with specific molecules like selenols, providing a visual readout of their presence and concentration. rsc.orgresearchgate.net Future advancements in these and other analytical methods, such as those that allow for continuous monitoring, will be crucial for understanding the dynamic processes involving this compound in biological and environmental systems. lbl.govrsc.orgunige.it
Refinement of Global Selenium Biogeochemical Models and Methylation Fluxes
Methylation is a key process in the global biogeochemical cycle of selenium, influencing its mobility and distribution in the environment. ethz.ch Microorganisms play a crucial role in this cycle by transforming inorganic selenium into volatile methylated compounds like dimethyl selenide and dimethyl diselenide. oup.comfrontiersin.org This process of biogenic selenium emission is a significant contributor to the atmospheric selenium budget. ethz.chnih.govacs.org
However, there are still significant gaps in our understanding of the rates and regulation of selenium methylation in different environments. preprints.org The biochemical models that describe selenium uptake and methylation by organisms like microalgae are still being refined. nih.govacs.org For example, studies with the microalga Chlamydomonas reinhardtii have shown a direct link between intracellular selenium levels and the efficiency of methylation. nih.govacs.org
Future research will need to focus on improving these models by incorporating more detailed information on the microbial communities involved and the environmental factors that influence their activity. oup.comfrontiersin.org This includes understanding how different selenium species are transformed and the role of processes like both methylation and demethylation. frontiersin.org A more accurate understanding of selenium methylation fluxes is essential for predicting the environmental fate of selenium and for developing strategies for the bioremediation of selenium-contaminated sites. asm.org
Q & A
Q. What are the primary methodologies for detecting and quantifying methyl selenol in biological systems?
this compound’s high reactivity and low physiological concentration necessitate advanced detection strategies. Common approaches include:
- Photoacoustic (PA) imaging probes : Near-infrared cyanine dye-based probes (e.g., APSel) exploit selenol’s nucleophilic properties, enabling real-time tracking in vivo .
- Spectroscopic techniques : Vibrational spectroscopy and normal coordinate analysis (NCA) for isotopic species (e.g., CD₃, SnD) provide structural insights .
- Speciation analysis : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) distinguishes this compound from other selenium metabolites . Methodological Note: Validate specificity using selenol-depleted controls and account for interference from structurally similar thiols .
Q. How does this compound contribute to chemoprevention, and what experimental models validate this?
this compound inhibits carcinogenesis via:
- Redox modulation : Scavenging reactive oxygen species (ROS) and reducing DNA damage in preclinical models (e.g., liver and prostate cancer cell lines) .
- Metabolic prodrug activity : Selenocompounds like γ-glutamyl-selenomethyl-SeCys are metabolized to this compound, which suppresses tumor proliferation in vivo . Experimental Design: Use dose-response assays (e.g., 0–50 µM range) and compare outcomes with selenium-deficient controls .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s chemopreventive role and its potential as an excretory metabolite?
- In vitro vs. in vivo disparities : While cell-line studies highlight this compound’s anti-cancer effects, in vivo models suggest it may be transient, rapidly metabolized into excretory products (e.g., trimethylselenonium) .
- Strategies for clarification :
- Tracer studies : Use isotopically labeled selenium (e.g., ⁷⁷Se) to track this compound’s metabolic fate .
- Temporal analysis : Employ time-resolved PA imaging to correlate this compound levels with tumor suppression .
Key Consideration: Context-dependent effects (e.g., selenium status of subjects) significantly influence outcomes .
Q. What experimental frameworks are optimal for studying this compound’s role in immune modulation?
this compound-producing compounds (e.g., DMDSe, MSA) enhance antigen presentation by upregulating HLA class I molecules, improving vaccine efficacy in breast cancer models .
- Methodology :
- Flow cytometry : Quantify HLA-A2 expression post-treatment (MFI analysis) .
- Gene expression profiling : Assess antigen presentation machinery (APM) components like TAP1 and LMP2 .
Critical Step: Validate results using knock-out models (e.g., CRISPR-Cas9 for APM genes) to confirm mechanistic specificity.
Q. How can researchers address challenges in this compound’s speciation and stability during pharmacokinetic studies?
- Instability factors : Rapid oxidation and pH-dependent deprotonation necessitate inert atmospheres (e.g., argon) and buffered solutions (pH 7.4) during handling .
- Analytical solutions :
- Stabilization agents : Use chelators (e.g., EDTA) to minimize metal-catalyzed degradation .
- Cryopreservation : Flash-freeze samples at -80°C to preserve speciation .
Data Analysis and Contradiction Management
Q. How should researchers interpret conflicting data on this compound’s efficacy across cancer types?
- Case Example : Strong anti-prostate cancer activity vs. limited efficacy in colorectal models .
- Resolution strategies :
- Tissue-specific metabolism : Compare selenoprotein expression (e.g., GPX vs. SEPP1) across cancer lineages .
- Dose optimization : Conduct meta-analyses of intervention trials to identify threshold effects (e.g., stronger outcomes in low-Se populations) .
Q. What statistical approaches are recommended for analyzing this compound’s dose-dependent effects?
- Non-linear regression : Fit dose-response curves using tools like GraphPad Prism to calculate EC₅₀ values .
- Error analysis : Quantify uncertainties from instrumentation (e.g., PA signal drift) and biological variability (e.g., inter-subject Se status) .
Ethical and Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound studies?
- Detailed protocols : Publish full synthetic routes for selenocompounds (e.g., APSel probe synthesis) .
- Data transparency : Share raw datasets (e.g., HPLC chromatograms, PA imaging files) via supplementary materials .
Q. What ethical guidelines apply to studies involving this compound in animal or human models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
